![molecular formula C16H16ClN3O2S B2442014 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine CAS No. 2225105-36-0](/img/structure/B2442014.png)
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much scientific research.
Wirkmechanismus
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine stabilizes the p53 protein by binding to its core domain and inducing a conformational change that enhances its DNA-binding activity. This leads to increased expression of p53 target genes, including those involved in cell cycle arrest, DNA repair, and apoptosis. This compound has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing its tumor-suppressive activity.
Biochemical and Physiological Effects:
In addition to its effects on the p53 pathway, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins, including those involved in cancer cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine for lab experiments is that it has been well-studied and characterized, with a clear mechanism of action and known targets. This makes it a useful tool for investigating the p53 pathway and its role in cancer development and progression. However, one limitation is that this compound has relatively low potency and selectivity, meaning that high concentrations may be required to achieve therapeutic effects. This can make it difficult to interpret experimental results and may limit its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine. One area of interest is the development of more potent and selective p53 stabilizers, which could have greater therapeutic potential and fewer side effects. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in other disease contexts.
Synthesemethoden
The synthesis of 2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine involves several steps, including the reaction of 4-chloroacetophenone with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-1,3-butadiene. This compound is then reacted with hydrazine hydrate to form 4-chloro-1-(hydrazinylidene)-1,3-butadiene, which is subsequently reacted with 3-pyrrolidin-1-ylpyrazine-2,6-dione to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine has been studied for its potential therapeutic applications in cancer treatment, specifically as a p53 stabilizing agent. The p53 protein is a tumor suppressor that is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and proliferation. This compound has been shown to stabilize the p53 protein, allowing it to function properly and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-15-3-1-13(2-4-15)6-10-23(21,22)20-9-5-14(12-20)16-11-18-7-8-19-16/h1-4,6-8,10-11,14H,5,9,12H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMNQANYXBQPHF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


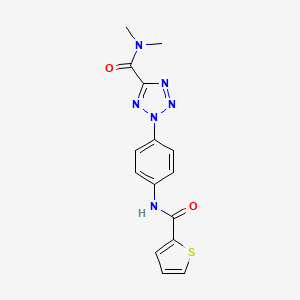
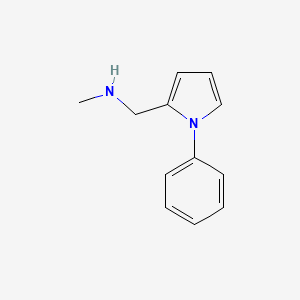
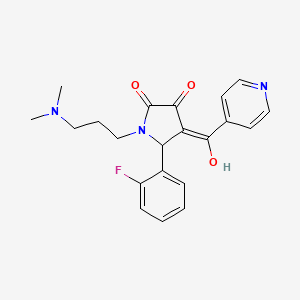
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)
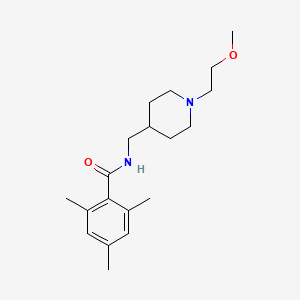
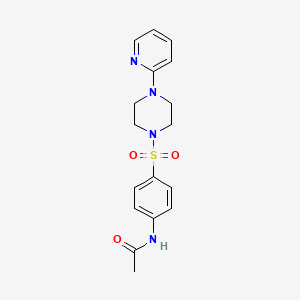
![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)
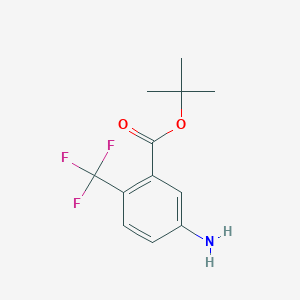
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2441950.png)

![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)